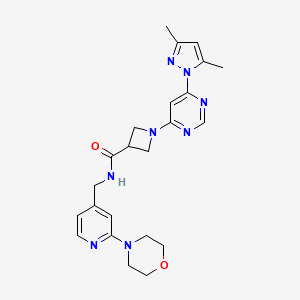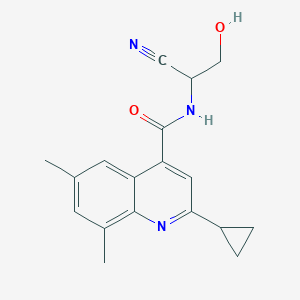
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and cell death.
Biochemical and Physiological Effects:
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and cell death. It has also been shown to have anti-cancer, anti-microbial, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied for its potential applications in various fields. However, one of the limitations of using N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide. One of the future directions is to further investigate its mechanism of action. Another future direction is to study its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, further studies are needed to determine its potential use as an anti-inflammatory, anti-cancer, anti-microbial, and anti-viral agent. Finally, future studies should focus on the development of new and more efficient methods for the synthesis of N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide.
In conclusion, N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. Although its mechanism of action is not fully understood, it has been suggested to act by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and cell death. Further studies are needed to determine its potential use in the treatment of various diseases and to develop new and more efficient methods for its synthesis.
Synthesemethoden
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide can be synthesized using various methods, including the reaction of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid with ethyl cyanoacetate in the presence of a base. The reaction mixture is then heated to obtain the desired product. Other methods of synthesis include the reaction of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid with 2-chloro-N-(1-hydroxy-2-propenyl)acetamide and the reaction of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid with N-cyano-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide has been extensively studied for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-10-5-11(2)17-14(6-10)15(7-16(21-17)12-3-4-12)18(23)20-13(8-19)9-22/h5-7,12-13,22H,3-4,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTBJWIMLAPVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)NC(CO)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)
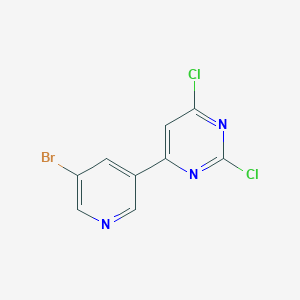
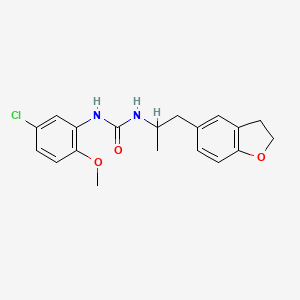
![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)
![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2915110.png)
![N1-(4-fluorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2915111.png)
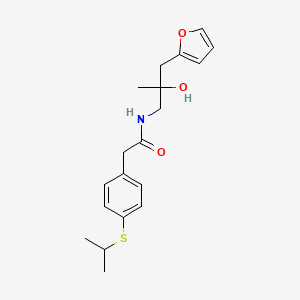
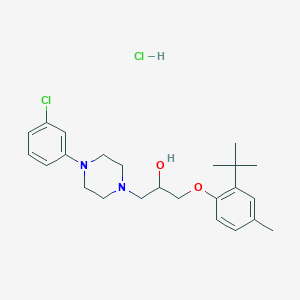
![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)
![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)
![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)
